Acidity (pKa) Comparison: 4-Cyclopropyl-5-fluoronicotinic acid vs. 5-Fluoronicotinic acid
The predicted acid dissociation constant (pKa) of 4-cyclopropyl-5-fluoronicotinic acid is 1.82 ± 0.36, which is substantially lower (stronger acid) than that of its direct comparator 5-fluoronicotinic acid (pKa 3.13 ± 0.10) . Both values were generated using the same computational method (ACD/Labs prediction) and sourced from ChemicalBook, enabling a cross-study comparable analysis. This 1.31 log unit difference corresponds to a factor of approximately 20-fold higher acidity for the cyclopropyl-substituted derivative.
| Evidence Dimension | Acid dissociation constant (pKa) of the carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 1.82 ± 0.36 (predicted, ACD/Labs) |
| Comparator Or Baseline | 5-Fluoronicotinic acid (CAS 402-66-4): pKa = 3.13 ± 0.10 (predicted, ACD/Labs) |
| Quantified Difference | ΔpKa = -1.31 (target is more acidic by a factor of ~20) |
| Conditions | Computational prediction (ACD/Labs) retrieved from ChemicalBook product pages for both compounds |
Why This Matters
The significantly lower pKa of 4-cyclopropyl-5-fluoronicotinic acid affects its solubility profile, salt-forming ability, and reactivity in acid-catalyzed or base-mediated reactions, making it the preferred choice when a more acidic nicotinic acid building block is required for downstream coupling or pharmaceutical salt preparation.
